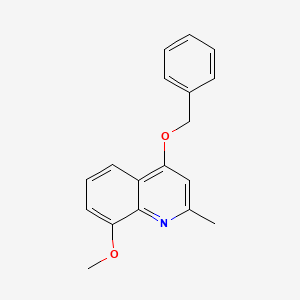

4-(Benzyloxy)-8-methoxy-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold as a Pharmacophore in Drug Discovery

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The quinoline nucleus is widely regarded as a "privileged scaffold" because it can interact with a variety of biological targets with high affinity, making it a valuable starting point for the design of new drugs. nih.govacs.orgnih.gov The presence of the nitrogen atom in the ring system allows for hydrogen bonding and other key interactions with enzymes and receptors, while the fused aromatic system provides a rigid framework for the precise positioning of various substituents. nih.gov

Over 400 pharmaceutical compounds currently in use contain the quinoline core, highlighting its profound impact on modern medicine. nih.gov These drugs target a wide spectrum of diseases, underscoring the broad therapeutic potential of this heterocyclic system.

The journey of quinoline in medicine began with the discovery of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree. nih.govnih.gov For centuries, quinine was the only effective treatment for malaria. researchgate.net The isolation of quinine in 1820 marked a pivotal moment, not only in the fight against malaria but also in the birth of medicinal chemistry. researchgate.net The success of quinine spurred chemists to synthesize and explore a multitude of quinoline derivatives.

This exploration led to the development of synthetic antimalarials like chloroquine (B1663885) and primaquine, which were crucial during World War II. researchgate.net The latter half of the 20th century saw the emergence of fluoroquinolones, a class of potent antibacterial agents, further solidifying the importance of the quinoline scaffold. nih.gov More recently, quinoline derivatives have been developed as anticancer agents, kinase inhibitors, and treatments for neurodegenerative diseases, demonstrating the enduring relevance of this chemical motif. acs.orgnih.gov

The true power of the quinoline scaffold lies in its susceptibility to functionalization at various positions around the ring system. nih.gov The introduction of different substituents can dramatically alter the molecule's physicochemical properties and biological activity, allowing for the fine-tuning of its therapeutic effects. researchgate.net This versatility has led to the discovery of quinoline derivatives with an impressive range of pharmacological activities. nih.govnih.gov

Functionalized quinoline motifs have been reported to exhibit a wide spectrum of biological activities, including:

Antimalarial: As the historical cornerstone of quinoline's medicinal use, derivatives continue to be developed to combat drug-resistant strains of malaria. nih.govnih.gov

Anticancer: Many quinoline-based compounds have shown potent activity against various cancer cell lines, with some acting as topoisomerase inhibitors or kinase inhibitors. researchgate.netacs.orgnih.gov

Antibacterial and Antifungal: The fluoroquinolone class is a prime example of the antibacterial potential of quinolines. Other derivatives have also shown efficacy against various bacterial and fungal pathogens. nih.govnih.govnih.gov

Antiviral: Research has demonstrated the potential of certain quinoline derivatives to inhibit viral replication. nih.gov

Anti-inflammatory: Some quinoline compounds have been shown to possess anti-inflammatory properties. nih.gov

Antitubercular: Bedaquiline, a diarylquinoline, is a significant advancement in the treatment of multidrug-resistant tuberculosis. nih.gov

Anti-Alzheimer's Disease: Certain quinoline derivatives are being investigated for their potential to inhibit key pathological processes in Alzheimer's disease. nih.gov

The following table provides examples of well-known drugs that feature the quinoline core, illustrating the diverse therapeutic applications of this scaffold.

| Drug Name | Therapeutic Class |

| Quinine | Antimalarial |

| Chloroquine | Antimalarial, Antirheumatic |

| Ciprofloxacin | Antibacterial (Fluoroquinolone) |

| Topotecan | Anticancer (Topoisomerase inhibitor) |

| Bedaquiline | Antitubercular |

Overview of "4-(Benzyloxy)-8-methoxy-2-methylquinoline" within the Quinoline Compound Landscape

Within the vast family of quinoline derivatives lies "4-(Benzyloxy)-8-methoxy-2-methylquinoline," a compound with a specific and deliberate substitution pattern. While extensive research on this particular molecule is not widely published, an analysis of its structural features provides insight into the rationale behind its design and its potential areas of chemical and medicinal interest.

The structure of 4-(Benzyloxy)-8-methoxy-2-methylquinoline is characterized by three key substituents on the quinoline core: a benzyloxy group at the C4 position, a methoxy (B1213986) group at the C8 position, and a methyl group at the C2 position. The rationale for this substitution pattern can be inferred from the known structure-activity relationships of substituted quinolines.

C4-Benzyloxy Group: The presence of a bulky benzyloxy group at the C4 position can significantly influence the molecule's steric and electronic properties. The benzyloxy moiety can participate in π-π stacking interactions with biological targets, a common feature in the binding of drugs to proteins and nucleic acids. In the context of antimalarial quinolines, substitutions at the 4-amino position are crucial for activity. While this compound has a benzyloxy group instead of an amino group, the principle of substitution at this position being critical for biological interaction remains relevant. The benzyloxy group can also enhance the lipophilicity of the molecule, potentially improving its membrane permeability.

C8-Methoxy Group: The methoxy group at the C8 position is an electron-donating group, which can modulate the electron density of the quinoline ring system. This can influence the molecule's reactivity and its ability to interact with biological targets. In some quinoline-based drugs, the presence and position of a methoxy group are crucial for their pharmacological activity and can affect their metabolic stability. For example, in certain anticancer 4-anilino-8-methoxy-2-phenylquinoline derivatives, the 8-methoxy group was found to be important for their antiproliferative activity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

8-methoxy-2-methyl-4-phenylmethoxyquinoline |

InChI |

InChI=1S/C18H17NO2/c1-13-11-17(21-12-14-7-4-3-5-8-14)15-9-6-10-16(20-2)18(15)19-13/h3-11H,12H2,1-2H3 |

InChI Key |

YAKDKJZBYLYINJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Benzyloxy 8 Methoxy 2 Methylquinoline and Its Analogs

Positional and Substituent Effects on Biological Activity

The arrangement and nature of substituents on the quinoline (B57606) ring are pivotal in determining the molecule's interaction with biological targets, thereby modulating its activity. ucsf.eduresearchgate.net Modifications to the substituents around the quinoline ring have led to the development of new active antimalarial compounds. ucsf.edu The length and nature of side chains, in particular, are often primary modulators of activity against drug-resistant parasite strains. ucsf.edu

The benzyloxy group at the C4 position is a significant structural component that can profoundly influence the compound's pharmacological profile. It consists of a flexible benzyl (B1604629) group linked to the quinoline core via an oxygen atom, allowing for a range of potential interactions and metabolic pathways.

Placing various substituents on the phenyl ring of the benzyloxy moiety allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties. This strategy is a common approach in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.

Studies on analogous compound series, such as p-substituted benzyl thiazinoquinones, have shown that modifications on the benzyl ring can preserve, if not enhance, biological activity. mdpi.com Research indicates that the antiplasmodial activity in some related series is not significantly affected by the inductive effect but rather by the resonance effect of the substituent introduced at the para position of the benzyl ring. mdpi.com For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π interactions. Conversely, electron-withdrawing groups like nitro or trifluoromethyl can decrease electron density and may offer different interaction patterns, such as dipole-dipole interactions.

Halogen atoms (fluoro, chloro, bromo) can participate in halogen bonding and increase lipophilicity, which may improve membrane permeability. rsc.org Bulky alkyl groups like isopropyl or tert-butyl can provide positive steric interactions, fitting into specific hydrophobic pockets within the target's active site.

| Substituent on Benzyl Ring | Potential Electronic Effect | Potential Steric Effect | Possible Influence on Interaction |

|---|---|---|---|

| Fluoro, Chloro, Bromo | Electron-withdrawing (inductive), Weakly donating (resonance) | Moderate | Can form halogen bonds, alters lipophilicity. |

| Methyl, Isopropyl, Tert-butyl | Electron-donating (inductive/hyperconjugation) | Increases with size | Enhances hydrophobic interactions. |

| Trifluoromethyl, Nitro | Strongly electron-withdrawing | Moderate to Large | May engage in dipole-dipole interactions. |

The benzyloxy moiety can be a site of metabolic transformation. The benzylic carbon is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for compounds containing this group. This metabolic vulnerability can lead to faster clearance and reduced bioavailability.

From a theoretical standpoint, introducing substituents onto the benzyl ring can modulate this metabolic susceptibility. nih.gov Placing bulky groups (e.g., tert-butyl) near the benzylic position could sterically hinder the approach of metabolizing enzymes. Furthermore, incorporating electron-withdrawing groups (e.g., fluoro, trifluoromethyl) can decrease the electron density at the benzylic carbon, potentially making it less prone to oxidative metabolism. These modifications are theoretical strategies aimed at enhancing the metabolic stability and, consequently, the in vivo efficacy of the parent compound.

Electronically, the methoxy (B1213986) group (-OCH₃) is an electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation increases the electron density of the quinoline ring system, which can modulate the pKa of the quinoline nitrogen and influence how the molecule interacts with its biological target. In some series of 4-aminoquinoline (B48711) analogs, electron-donating substituents have been shown to yield slightly better activity. nih.gov

| Property | Contribution of C8-Methoxy Group | Potential Biological Consequence |

|---|---|---|

| Electronic | Electron-donating via resonance. | Modulates electron density of the quinoline ring, potentially enhancing binding affinity. nih.gov |

| Steric | Adds bulk at the C8 position. | Can promote favorable orientation in a binding pocket or cause steric hindrance. |

Role of the Methoxy Group at C8

Impact on Planarity and Target Binding

The planarity of the quinoline ring system is often crucial for binding, enabling pi-stacking or hydrophobic interactions with biological targets. researchgate.net However, non-planar conformations induced by bulky substituents can also be advantageous. The twisted arrangement of the benzyloxy group can allow the molecule to fit into specific three-dimensional binding pockets that would not accommodate a fully planar structure. The orientation of the terminal aromatic rings relative to the core and its substituents can dictate the binding mode and affinity. For instance, in the methaqualone analogue, the terminal rings adopt a twisted conformation relative to the pyrimidine (B1678525) plane, with dihedral angles of 86.9 (3)° and 65.57 (7)°, which is crucial for its consolidated three-dimensional architecture through various intermolecular interactions. nih.gov

Comparison with other Methoxyquinoline Derivatives

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity, and its effects can vary significantly depending on the therapeutic target. For example, in a series of E-2-quinolinylbenzocycloalcanones evaluated for antimalarial activity, the presence of a methoxy group at the C8 position resulted in minimal inhibition of β-hematin formation. nih.gov Conversely, in a different study, 8-methoxyquinoline (B1362559) itself demonstrated strong antifungal and antibacterial properties, which were superior to its 5-nitro-8-methoxyquinoline derivative. researchgate.net

Structure-activity relationship (SAR) studies on other methoxyquinoline derivatives have further highlighted the importance of the substituent's location. In one study on EZH2 inhibitors, moving the methoxy group to the C5 position on the quinoline ring was a key part of the optimization process that led to a potent compound. nih.gov Another study focusing on presynaptic choline (B1196258) transporter inhibitors utilized a 4-methoxy substituent on a benzamide (B126) scaffold. nih.gov While not a quinoline core, this research underscores that the methoxy group's position is a key variable in modulating activity. The electronic properties of the methoxy group—an electron-donating substituent—can influence the reactivity and binding affinity of the entire molecule. rsc.org For instance, theoretical studies show that adding substituents like methoxy to the quinoline ring leads to significant changes in its electronic properties. researchgate.net

Significance of the Methyl Group at C2

The methyl group at the C2 position of the quinoline ring, which gives it the common name quinaldine, plays a pivotal role in modulating the compound's biological and chemical properties. This substituent can influence the molecule's steric and electronic profile, thereby affecting its interaction with biological targets. rsc.orgmdpi.com The presence of functional groups attached to the quinoline core structure has been shown to be highly dependent on cytotoxic activities. brieflands.com While some studies suggest that bulky substituents at certain positions can enhance activity, the specific contribution of the C2-methyl group is context-dependent. nih.govnih.gov For example, in the development of certain anticancer agents, placing a phenyl group at the C2 position was found to increase activity, suggesting that this position can accommodate substituents that influence biological outcomes. rsc.org

Steric Hindrance and Electronic Effects

Steric Hindrance: The methyl group introduces steric bulk in the vicinity of the quinoline nitrogen atom. This can influence the molecule's ability to approach and bind to a target receptor. Steric hindrance can be a determining factor in reaction selectivity; for instance, in the methylation of a related quinoline derivative, the steric hindrance near the nitrogen atom led to the preferential methylation of an oxygen atom elsewhere in the molecule. mdpi.com This principle can be extrapolated to receptor binding, where the methyl group might prevent certain binding orientations while favoring others, leading to selectivity for a specific target.

Electronic Effects: The methyl group is an electron-donating group. By feeding electron density into the heterocyclic ring system, it can modulate the electronic properties of the quinoline core. This can enhance the basicity of the quinoline nitrogen and influence the molecule's ability to form hydrogen bonds or engage in other electronic interactions with a receptor. SAR studies on quinoline-imidazole hybrids have shown that the presence of an electron-donating group at the C2 position can enhance biological activity. rsc.org

Development of SAR Models for Quinoline-Based Compounds

Identification of Pharmacophoric Features

Pharmacophore modeling for quinoline-based compounds aims to identify the key structural features essential for biological activity. A pharmacophore is a three-dimensional arrangement of functional groups that is recognized by a specific receptor and is responsible for the compound's biological effect. For quinoline derivatives, several common pharmacophoric features have been identified across various studies. rsc.orgnih.govmdpi.com

A foundational feature is the aromatic quinoline ring itself, which often engages in pi-stacking or hydrophobic interactions with the target protein. researchgate.net Beyond the core, key features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring is a common hydrogen bond acceptor. Other acceptor groups, such as ether or carbonyl oxygens, are also frequently identified as critical. nih.govnih.gov

Hydrogen Bond Donors (HBD): Amine or hydroxyl groups attached to the quinoline scaffold can act as crucial hydrogen bond donors. nih.gov

Hydrophobic Centers (HY): Aromatic rings (like the benzyloxy group) or alkyl substituents (like the methyl group) serve as hydrophobic features that can occupy non-polar pockets in a binding site. nih.gov

A pharmacophore model developed for quinoline-based antioxidants identified one aromatic ring and three hydrogen bond acceptors as the essential chemical features. nih.gov Similarly, studies on quinoline-containing tubulin inhibitors proposed a pharmacophore consisting of three HBAs, one HBD, and one or two hydrophobic centers. nih.gov These models serve as templates for designing new compounds with potentially enhanced activity.

| Pharmacophoric Feature | Common Functional Group Example | Type of Interaction | Source |

| Aromatic Ring | Quinoline Core, Benzyl Group | Hydrophobic, π-π Stacking | researchgate.netnih.gov |

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Methoxy Oxygen | Hydrogen Bonding | nih.govnih.gov |

| Hydrogen Bond Donor | Amine Group, Hydroxyl Group | Hydrogen Bonding | nih.gov |

| Hydrophobic Center | Methyl Group, Phenyl Ring | Hydrophobic Interaction | nih.gov |

Elucidation of Essential Moieties for Efficacy

Structure-activity relationship (SAR) studies are crucial for identifying which parts of a molecule, or moieties, are essential for its biological efficacy. For the broad class of quinoline compounds, SAR studies have revealed several key principles. The characteristics and position of substituents play a significant role in the functionality of the synthesized compounds. nih.gov

Key findings from SAR studies on various quinoline derivatives include:

Substitution at C4: The introduction of an amino side chain at the C4 position has been shown to facilitate antiproliferative activity in certain classes of antitumor agents. nih.govnih.gov

Substitution at C7: Large and bulky alkoxy substituents at the C7 position, such as a benzyloxy group, have been identified as a beneficial pharmacophoric group for antiproliferative activity. nih.gov

Substitution at C2: The nature of the substituent at C2 can dramatically alter activity. While an electron-donating group enhanced activity in one series, a phenyl group was beneficial in another, indicating the tunability of this position. rsc.org

Halogenation: Halogen substitution, for instance at the C8 position in quinine (B1679958), can increase antimalarial efficacy. rsc.org

| Position on Quinoline Ring | Essential Moiety/Substituent Type | Observed Effect | Source |

| C2 | Electron-donating group (e.g., OCH₃) | Enhanced antimalarial activity in a hybrid series | rsc.org |

| C4 | Amino side chain | Facilitated antiproliferative activity | nih.govnih.gov |

| C6 | Bromine (Br) | Improved activity in a quinoline-imidazole hybrid | rsc.org |

| C7 | Large, bulky alkoxy group | Beneficial for antiproliferative activity | nih.gov |

| C8 | Halogen | Increased antimalarial efficacy in quinine | rsc.org |

Computational Chemistry and in Silico Approaches for 4 Benzyloxy 8 Methoxy 2 Methylquinoline

Quantum Chemical Calculations

As of the latest available scientific literature, detailed quantum chemical calculations specifically for the compound 4-(Benzyloxy)-8-methoxy-2-methylquinoline have not been published. While computational studies, including Density Functional Theory (DFT), have been conducted on isomeric and related quinoline (B57606) structures, this particular compound has not been the subject of dedicated in silico analysis.

Research in the field of computational chemistry often focuses on molecules with known significant biological activity or specific material properties, and it is possible that 4-(Benzyloxy)-8-methoxy-2-methylquinoline has not yet been identified as a primary candidate for such in-depth studies.

For illustrative purposes, computational studies on analogous quinoline derivatives have employed methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) to investigate molecular properties. These studies typically provide insights into the electronic structure and reactivity of the molecules. However, due to the sensitive nature of these calculations and their dependency on the precise atomic arrangement, the data from such studies cannot be extrapolated to 4-(Benzyloxy)-8-methoxy-2-methylquinoline.

The following sections outline the types of analyses that would be conducted in a typical computational study of this nature. The data and discussions presented are hypothetical and serve as a template for what such a study would entail, should the research be undertaken in the future.

Density Functional Theory (DFT) Studies

DFT would be the primary method to investigate the electronic properties of 4-(Benzyloxy)-8-methoxy-2-methylquinoline. This approach provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Electronic Structure Analysis

The first step in a DFT study would be to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict its most likely structure. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only and does not represent actual data.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-N1 | - |

| Bond Length | C8-O(methoxy) | - |

| Bond Length | C4-O(benzyloxy) | - |

| Bond Angle | C2-N1-C9 | - |

| Dihedral Angle | C3-C4-O-C(benzyl) | - |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Hypothetical Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

Local Reactivity Descriptors (e.g., Fukui functions)

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide a more quantitative measure of local reactivity compared to the qualitative information from MEP maps.

Spectroscopic Property Predictions (e.g., FT-IR, FT-Raman, UV-Vis)

DFT calculations can also be used to predict the vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra of a molecule. The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes. The predicted UV-Vis spectrum provides information about the electronic transitions within the molecule.

Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only and does not represent actual data.

| Spectroscopy | Predicted Wavenumber/Wavelength | Vibrational Mode/Electronic Transition |

|---|---|---|

| FT-IR | - | C-H stretch |

| FT-IR | - | C=N stretch |

| FT-Raman | - | Quinoline ring breathing |

| UV-Vis | - | π -> π* |

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a suite of computational methods used to simulate and predict the behavior of molecules. For quinoline derivatives, these techniques are instrumental in drug discovery, helping to elucidate mechanisms of action and to design novel compounds with enhanced efficacy and specificity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are pivotal in this process.

QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that govern activity, QSAR models can predict the efficacy of novel or untested compounds, thereby streamlining the drug discovery process. mdpi.com

The foundation of a reliable QSAR model lies in the meticulous selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For quinoline and its analogues, a wide array of 2D and 3D descriptors are calculated to build robust models. nih.govnih.gov These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. nih.govresearchgate.net

In studies involving quinoline derivatives, descriptors are chosen to capture features believed to be crucial for their biological activity, such as molecular shape, hydrophobicity, and electronic properties. nih.gov The process often starts with the calculation of a large pool of descriptors. Subsequently, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to select a smaller subset of descriptors that have the most significant correlation with the observed biological activity, avoiding redundancy and overfitting. nih.govresearchgate.net For instance, in the development of QSAR models for quinoline derivatives as anticancer agents, descriptors related to molecular field analysis (steric and electrostatic fields) have been successfully used. mdpi.com

Table 1: Examples of Descriptor Classes Used in QSAR Studies of Quinoline Analogues

| Descriptor Category | Examples | Relevance | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties and size. | nih.gov |

| Topological | Molecular Connectivity Indices, Atom Pairs | Describes atomic connectivity and branching. | bohrium.com |

| Electrostatic | Partial Charges, Dipole Moment | Governs polar interactions and solubility. | nih.gov |

| 3D Descriptors | Steric (CoMFA) and Electrostatic Fields | Describes the 3D shape and electronic surface of the molecule. | mdpi.comnih.gov |

| Quantum-Chemical | HOMO/LUMO energies | Relates to chemical reactivity and stability. | researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding drug-receptor interactions at a molecular level, guiding the design of more potent and selective inhibitors. mdpi.com

For quinoline-based compounds, docking studies have successfully predicted their binding modes within the active sites of various biological targets, including enzymes and receptors. nih.govnih.gov These simulations reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for the stability of the ligand-protein complex. nih.gov

For example, in a study on quinoline derivatives designed as protease inhibitors for SARS-CoV-2, docking results showed that the compounds formed critical hydrogen bonds with highly conserved amino acid residues like His41, Glu166, and Asp187, as well as π-interactions with His41 within the enzyme's active site. nih.gov Similarly, docking of quinoline-thiazole hybrids into the BCR-ABL1 tyrosine kinase domain revealed key interactions with the Met318 residue, suggesting a potential mechanism for their antileukemic activity. scielo.br These predictive insights into binding orientation are fundamental for structure-activity relationship (SAR) studies and for optimizing ligand design. nih.gov

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). uobaghdad.edu.iq This value quantifies the strength of the interaction between the ligand and its target, with more negative values typically indicating stronger binding. uobaghdad.edu.iq These scores are invaluable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. mdpi.com

Studies on various quinoline derivatives have reported a range of binding affinities against different targets. For instance, certain 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities between -5.3 and -6.1 kcal/mol against the anticancer peptide CB1a. nih.govsemanticscholar.org In another study, newly designed quinoline-thiazole hybrids exhibited binding energies ranging from –7.2 to –8.9 kcal/mol with the BCR-ABL1 tyrosine kinase. scielo.br These computational estimations provide a quantitative basis for comparing the potential efficacy of different structural modifications.

Table 2: Summary of Molecular Docking Studies on Structurally Related Quinoline Derivatives

| Quinoline Analogue Class | Biological Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Met318 | scielo.br |

| Indolo[2,3-b]quinoline Conjugates | Topoisomerase II–DNA Complex | Calculated Ki of 2.8 nM for lead compound | Not specified | mdpi.com |

| General Quinoline Derivatives | SARS-CoV-2 Mpro | Not specified | His41, His164, Glu166, Tyr54, Asp187 | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, PHE-15 | nih.govsemanticscholar.org |

| Quinoline-Pyrimidine Hybrids | HIV Reverse Transcriptase | Up to -10.67 | LYS-101, ILE-180, LEU-100 | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. researchgate.net This technique is used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies more accurately. nih.gov

For quinoline derivatives, MD simulations have been employed to validate docking results and confirm the stability of the predicted interactions. For instance, simulations of a quinoline-3-carboxamide (B1254982) inhibitor with ATM kinase were run for 100 nanoseconds to establish the stability of the interactions involved. mdpi.com Similarly, MD studies on quinoline derivatives targeting the SARS-CoV-2 protease confirmed the formation of stable ligand-protein complexes, with analysis of conformational stability, residue flexibility, and hydrogen bonding patterns validating the initial docking predictions. nih.govtandfonline.com These simulations provide a higher level of confidence in the predicted binding mode and the potential of the compound as an effective inhibitor. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Assessment of Complex Stability and Conformational Changes

Currently, there is no published research detailing the assessment of complex stability or the conformational changes of 4-(Benzyloxy)-8-methoxy-2-methylquinoline through computational methods like molecular dynamics simulations. This type of analysis would provide valuable insights into the molecule's flexibility, its stable three-dimensional shapes (conformations), and how it might change its shape upon interacting with a biological target. For related but structurally distinct molecules, such as certain pyrazoloquinolines, computer-aided conformational analysis based on molecular dynamics has been used to understand their biological activity. lookchem.com However, these findings cannot be directly extrapolated to 4-(Benzyloxy)-8-methoxy-2-methylquinoline.

Theoretical Studies on Biological Interactions

Theoretical studies are essential for predicting how a compound might behave in a biological system, thereby guiding further experimental work. This often involves in-silico evaluations against specific proteins or enzymes that are known to be involved in disease pathways.

In Silico Evaluation against Specific Biological Targets

There is no specific data available from in-silico evaluations of 4-(Benzyloxy)-8-methoxy-2-methylquinoline against Mycobacterium tuberculosis catalase-peroxidase, SARS-CoV-2 proteins, or the phosphodiesterase PDE10A.

While the quinoline core is a known pharmacophore for designing anti-tuberculosis agents, and various quinoline derivatives have been synthesized and tested, specific docking studies for 4-(Benzyloxy)-8-methoxy-2-methylquinoline against the catalase-peroxidase enzyme (KatG) are not documented. researchgate.netnih.gov Similarly, the global effort to identify inhibitors for SARS-CoV-2 has led to the computational screening of vast libraries of compounds against key viral proteins. distantreader.orgnrfhh.comnih.gov However, 4-(Benzyloxy)-8-methoxy-2-methylquinoline does not appear in the published results of these large-scale screening efforts. Likewise, though other quinoline and quinazoline-based derivatives have been investigated as potential PDE10A inhibitors through molecular docking, this specific compound has not been part of those studies. nih.gov

Prediction of Binding Selectivity and Reactivity

The prediction of binding selectivity and chemical reactivity, often accomplished using Density Functional Theory (DFT) and other quantum chemical methods, is a cornerstone of computational drug design. These methods can reveal the electronic properties of a molecule, predicting sites that are likely to engage in chemical reactions or form bonds with a target.

A study on a different isomer, 2-(4-methoxybenzyloxy)-4-methylquinoline, used DFT to analyze its molecular structure, reactivity, and predict sites for nucleophilic and electrophilic attacks. researchgate.net Such analyses provide a theoretical foundation for understanding a molecule's interactive potential. However, due to the differences in the positions of the substituent groups, these specific computational results and reactivity predictions cannot be directly applied to 4-(Benzyloxy)-8-methoxy-2-methylquinoline.

Derivatives and Analogues of 4 Benzyloxy 8 Methoxy 2 Methylquinoline: Research and Development

Design Principles for Novel Quinoline (B57606) Derivatives

The development of new quinoline-based therapeutic agents is guided by established medicinal chemistry principles. These strategies aim to optimize the interaction of the molecule with its biological target, thereby maximizing its therapeutic effect and minimizing off-target effects.

Rational Design Strategies based on SAR

Rational drug design for quinoline derivatives heavily relies on understanding the Structure-Activity Relationship (SAR). SAR studies investigate how specific structural features of a molecule influence its biological activity. rsc.org For the quinoline scaffold, SAR studies have revealed that the type and position of substituents on the heterocyclic and carbocyclic rings are critical for activity. biointerfaceresearch.comrsc.org

Key insights from SAR studies on quinoline derivatives include:

Lipophilicity and DNA Binding: The introduction of heteroaryl groups at the C2 position can increase the molecule's lipophilicity and its ability to bind to DNA, which are desirable characteristics for developing new anticancer agents. biointerfaceresearch.com

Substituent Position: The placement of functional groups significantly impacts biological outcomes. For example, in a series of 4-anilino-2-phenylquinoline derivatives, the antiproliferative activity was found to be highly dependent on the position of a methoxy (B1213986) group on the quinoline ring. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donating groups can be more favorable than hydrogen bond accepting groups in certain contexts. For instance, an 8-hydroxy (H-bond donor) derivative showed more potent antiproliferative activity than its 8-methoxy (H-bond acceptor) counterpart in a specific series of compounds. nih.gov

By analyzing these relationships, medicinal chemists can make informed decisions about which parts of the 4-(Benzyloxy)-8-methoxy-2-methylquinoline scaffold to modify to achieve a desired biological effect. researchgate.net This data-driven approach accelerates the discovery of more potent and selective drug candidates. mdpi.com

Molecular Hybridization Approaches

Molecular hybridization is a prominent strategy in drug design where two or more pharmacophores (structural units with known biological activity) are combined into a single molecule. researchgate.net This approach aims to create novel compounds with enhanced affinity and efficacy or a dual mode of action. The quinoline nucleus is a popular scaffold for molecular hybridization due to its wide range of pharmacological activities. ijpsjournal.comnih.govtandfonline.com

Examples of molecular hybridization involving the quinoline core include:

Quinoline-Imidazole Hybrids: These have been investigated for their anticancer properties. ijpsjournal.com

Quinoline-Pyrazole Hybrids: Fused pyrazolopyrimidoquinolines have shown potent activity against cancer cell lines like HCT116 and HEPG2. researchgate.net

Quinoline-Chalcone Hybrids: These derivatives have been evaluated for their anticancer potential against a wide range of human cancer cell lines. biointerfaceresearch.com

This strategy allows for the development of multifunctional molecules that can interact with multiple biological targets, potentially leading to improved therapeutic outcomes or overcoming drug resistance mechanisms. afjbs.com

Synthesis and Biological Evaluation of Structural Analogues

Building upon the design principles, researchers synthesize and test various structural analogues of 4-(Benzyloxy)-8-methoxy-2-methylquinoline. This involves systematically altering different parts of the molecule—the benzyloxy moiety, the methoxy group, and the C2-methyl group—and evaluating the impact of these changes on biological activity.

Modifications on the Benzyloxy Moiety

The benzyloxy group at the C4 position is a significant structural feature that influences the molecule's lipophilicity and potential for π-π stacking interactions. ontosight.ai Modifications to this moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties. Research has focused on synthesizing N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluating their antimycobacterial activity. nih.gov In these studies, various substituents are placed on the benzyl (B1604629) part of the benzyloxy group.

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis H3Rv. The results highlighted that substitutions on the benzyl ring significantly influenced the activity.

| Compound ID | Substitution on Benzyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 9j | 2-F | 1.95 |

| 9k | 3-F | 3.90 |

| 9l | 4-F | 3.90 |

| 9m | 2-Cl | 1.95 |

| 9n | 3-Cl | 3.90 |

| 9o | 4-Cl | 3.90 |

| Isoniazid (Control) | - | 1.25 |

| Data sourced from Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. nih.gov |

The data indicates that compounds with a halogen (fluoro or chloro) substituent at the ortho-position (compounds 9j and 9m ) of the benzyl ring exhibited the most potent activity, with Minimum Inhibitory Concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov These compounds were also found to be selective for the bacillus with low toxicity against mammalian Vero and HepG2 cells. nih.gov

Variations in the Methoxy Group Position

The position of the methoxy group on the quinoline ring is crucial for biological activity. nih.gov While the parent compound has a methoxy group at C8, studies on related quinoline structures demonstrate that moving this group to other positions, or replacing it with a hydroxyl group, can drastically alter the compound's efficacy.

In a study of 4-anilino-2-phenylquinoline derivatives, the antiproliferative activity against tumor cells was compared for compounds with a methoxy group at C6 and C8, and a hydroxyl group at C8.

| Compound ID | Quinoline Ring Substitution | Antiproliferative GI50 (µM) |

| 1 | 6-OMe | 3.89 |

| 8 | 8-OMe | 10.47 |

| 9 | 8-OH | 14.45 |

| 10 | 8-OMe (with 3'-COMe on anilino) | 8.91 |

| 11 | 8-OH (with 3'-COMe on anilino) | 1.20 |

| Data sourced from Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline... nih.gov |

The results show that for 4'-COMe substituted derivatives, a 6-methoxy group (Compound 1) was more potent than an 8-methoxy group (Compound 8). nih.gov Furthermore, for 3'-COMe substituted derivatives, the 8-hydroxy compound (Compound 11) was significantly more potent than its 8-methoxy counterpart (Compound 10), suggesting that a hydrogen-bonding donating group at this position is more favorable for activity in this specific chemical series. nih.gov Compound 11 was particularly effective against colon (HCT-116) and breast (MCF7, MDA-MB-435) cancer cell lines. nih.gov

Alterations to the Methyl Group at C2

The methyl group at the C2 position of the quinoline ring is another key site for structural modification. rsc.org Altering this substituent can influence the molecule's steric profile and its interactions with biological targets. Research has shown that replacing the C2-methyl group with larger, more complex moieties, such as various heteroaryl groups, can enhance biological activities like anticancer properties. biointerfaceresearch.com

The rationale for these modifications is that different substituents at C2 can modulate the molecule's ability to intercalate with DNA or inhibit key enzymes. For example, the introduction of five- and six-membered heterocyclic rings at this position has been shown to be equally potent in enhancing anticancer capabilities. biointerfaceresearch.com The synthesis of such derivatives often involves methodologies for the side-chain functionalization of the C2-methyl group. researchgate.net These chemical transformations allow for the creation of a diverse library of analogues for biological screening.

Exploration of Fused Heterocycles and Hybrid Scaffolds

The development of novel therapeutic agents often involves the modification of a core scaffold to enhance biological activity, improve selectivity, or introduce new functionalities. Two prominent strategies in this endeavor are the creation of fused heterocycles and the design of hybrid scaffolds. These approaches expand the chemical space accessible from a starting molecule like 4-(Benzyloxy)-8-methoxy-2-methylquinoline, leading to compounds with unique three-dimensional structures and potentially novel mechanisms of action.

Fused Heterocycles: This strategy involves the annulation, or fusion, of an additional heterocyclic ring onto the existing quinoline framework. The 4-position of the quinoline ring is a common site for such modifications. For instance, the benzyloxy group can be cleaved to yield the corresponding 4-hydroxyquinoline (B1666331), a versatile precursor for various cyclization reactions. nih.gov Research on related 4-hydroxy-2-quinolones has demonstrated their utility in synthesizing a wide array of fused systems, including four- to seven-membered heterocycles. nih.gov

One established route involves converting the 4-hydroxy group to a more reactive leaving group, such as a chlorine atom. Subsequent reactions with binucleophiles can lead to the formation of new rings. For example, reacting a functionalized quinoline with hydrazine (B178648) hydrate (B1144303) is a known method to construct fused pyrazole (B372694) rings, leading to pyrazolo[4,3-c]quinoline derivatives. scispace.comresearchgate.net This approach could theoretically be applied to a derivative of 4-(Benzyloxy)-8-methoxy-2-methylquinoline to explore novel chemical entities.

| Fused Ring System | Precursor | Potential Synthetic Route |

| Pyrazoloquinoline | 4-Chloro-3-cyanoquinoline | Reaction with hydrazine hydrate scispace.com |

| Triazino-pyrazolo-quinoline | 3-Azidopyrazolo[4,3-c]quinolin-4-one | Cyclization reactions scispace.com |

| Oxazoloquinoline | 4-Hydroxyquinoline | Multi-step synthesis involving cyclization |

Hybrid Scaffolds: Molecular hybridization is a rational drug design strategy that combines two or more distinct pharmacophores into a single molecule. frontiersin.org The goal is to create a chimeric compound that retains the desired properties of its parent fragments, potentially leading to synergistic effects, multi-target activity, or improved pharmacokinetic profiles. The quinoline nucleus is a common component in such hybrids due to its broad range of biological activities. frontiersin.org

Analogues of 4-(Benzyloxy)-8-methoxy-2-methylquinoline could be designed as hybrid molecules. For instance, the benzyl portion of the molecule could be replaced with other known pharmacophores. Alternatively, functional groups could be introduced at other positions of the quinoline ring (e.g., C-5, C-6, or C-7) to serve as attachment points for other molecular scaffolds via suitable linkers. mdpi.com Examples from the literature include the hybridization of quinoline with moieties such as coumarin, thiazole, and 8-hydroxyquinoline (B1678124) itself, creating multi-target-directed ligands. frontiersin.orgnih.gov

Development of Target-Specific Analogues

Following the initial exploration of broad structural modifications, research often shifts towards the development of analogues tailored to interact with a specific biological target. This process involves the generation of compound libraries for initial screening, followed by the systematic optimization of the most promising "hits" to yield a "lead" compound with enhanced potency and drug-like properties.

To efficiently explore the structure-activity relationships (SAR) around the 4-(Benzyloxy)-8-methoxy-2-methylquinoline scaffold, focused libraries of related compounds are synthesized for high-throughput screening. nih.gov This approach, often utilizing parallel synthesis techniques, allows for the rapid generation of a multitude of analogues where specific parts of the molecule are systematically varied. researchgate.net

A hypothetical library based on the parent compound could be designed by modifying three key regions:

The Benzyloxy Group (R¹): The benzyl ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects. Furthermore, the entire benzyloxy moiety can be replaced with other alkoxy, aryloxy, or amino groups.

The 2-Methyl Group (R²): This position can be varied to include larger alkyl groups or functionalized side chains to explore interactions with hydrophobic pockets of a target protein.

The Quinoline Core: While often kept constant to maintain the core pharmacophore, substituents could be introduced at available positions (e.g., C-5, C-6, C-7) to modulate the electronic properties and solubility of the scaffold.

This strategy allows for a comprehensive evaluation of how structural changes impact biological activity, providing a foundation for future optimization efforts. mdpi.com

| Scaffold Position | R¹ Variation (at C4) | R² Variation (at C2) | Core Variation (at C6) |

| Analogue 1 | 4-Chlorobenzyloxy | Methyl | H |

| Analogue 2 | 4-Methoxybenzyloxy | Methyl | H |

| Analogue 3 | Cyclohexyloxy | Methyl | H |

| Analogue 4 | Phenylamino | Methyl | H |

| Analogue 5 | Benzyloxy | Ethyl | H |

| Analogue 6 | Benzyloxy | Propyl | H |

| Analogue 7 | Benzyloxy | Methyl | Fluoro |

| Analogue 8 | Benzyloxy | Methyl | Chloro |

Once initial screening identifies a "hit" compound with desirable activity, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to refine the compound's structure to maximize potency and selectivity for its intended target while simultaneously improving its absorption, distribution, metabolism, and excretion (ADME) properties. biobide.comyoutube.com

Structure-activity relationship (SAR) studies are central to this process. nih.gov Medicinal chemists make small, deliberate modifications to the lead compound and assess the impact on its biological activity. For a lead derived from the 4-(Benzyloxy)-8-methoxy-2-methylquinoline scaffold, optimization might involve:

Fine-tuning the 4-position substituent: If the benzyloxy group is found to be crucial, SAR studies would explore a wide range of substituted benzyl ethers to optimize interactions with the target. For example, replacing a hydrogen with a fluorine atom could block a site of metabolic attack, while adding a polar group might enhance solubility or form a key hydrogen bond. mdpi.com

Exploring bioisosteric replacements: Key functional groups might be replaced with bioisosteres—substituents that retain the essential biological activity but alter physicochemical properties. For instance, the ether linkage at C4 could be replaced with an amine, thioether, or sulfone.

Conformational restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. scienceopen.com

| Analogue | Modification from Lead | Relative Potency (IC₅₀) | Key Observation |

| Lead Compound | 4-(Benzyloxy)-8-methoxy-2-methylquinoline | 1.0x | Baseline activity |

| Opt-1 | 4-(p-Fluoro-benzyloxy)- | 2.5x | Halogen substitution at para-position improves potency. |

| Opt-2 | 4-(m-Fluoro-benzyloxy)- | 0.8x | Positional isomerism is critical; meta-substitution is not favorable. |

| Opt-3 | 4-(Benzyloxy)-8-ethoxy - | 0.5x | Increasing bulk at the 8-position decreases potency. |

| Opt-4 | 4-(Phenylamino )- | 0.1x | Ether linkage appears critical for activity; replacement with amine is detrimental. |

| Opt-5 | 4-(Benzyloxy)-2-(ethyl )- | 1.2x | Minor increase in alkyl chain length at C2 is tolerated. |

Future Perspectives in Quinoline Based Research with Relevance to 4 Benzyloxy 8 Methoxy 2 Methylquinoline

Advancements in Synthetic Methodologies for Complex Quinoline (B57606) Scaffolds

One potential strategy involves a multi-step synthesis starting from a suitably substituted aniline (B41778), such as 2-methoxyaniline. This could undergo a cyclization reaction, for example, a Doebner-von Miller reaction or a Conrad-Limpach synthesis, to form the core 8-methoxy-2-methylquinolin-4-ol scaffold. nih.gov The final step would then be an etherification of the 4-hydroxy group with benzyl (B1604629) bromide to yield the target compound. The synthesis of 4-alkoxy-8-hydroxyquinolines has been reported, suggesting the feasibility of such an approach. scispace.com

Modern synthetic advancements that could be applied to the synthesis of complex quinolines include:

One-Pot and Multi-Component Reactions (MCRs): These approaches offer significant advantages by combining several synthetic steps into a single operation, thereby reducing waste, time, and cost. mdpi.com For instance, a Povarov-type reaction could be envisioned for the construction of the quinoline core. mdpi.com

Transition-Metal Catalysis: Palladium, copper, and other transition metals are increasingly used to catalyze C-C and C-N bond formations, enabling the introduction of diverse substituents onto the quinoline ring with high regioselectivity.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times and improve yields for the synthesis of quinoline derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

These advanced methodologies pave the way for the efficient and diverse synthesis of complex quinoline derivatives, including 4-(benzyloxy)-8-methoxy-2-methylquinoline and its analogs, for further biological evaluation.

Integration of High-Throughput Computational Screening in Drug Discovery

High-throughput computational screening (HTCS) has become an indispensable tool in modern drug discovery, enabling the rapid in-silico evaluation of large compound libraries against biological targets. mdpi.com For a molecule like 4-(benzyloxy)-8-methoxy-2-methylquinoline, computational methods can be instrumental in predicting its potential biological activities and guiding further experimental studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For instance, derivatives of quinoline have been subjected to molecular docking studies to evaluate their potential as inhibitors of various enzymes, such as HIV reverse transcriptase and cyclooxygenase (COX). nih.govproquest.com The docking score, which estimates the binding affinity, can help prioritize compounds for synthesis and in vitro testing. proquest.com For 4-(benzyloxy)-8-methoxy-2-methylquinoline, molecular docking could be employed to screen it against a panel of known cancer-related proteins or other therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed for a series of quinoline analogs to correlate their structural features with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds like 4-(benzyloxy)-8-methoxy-2-methylquinoline and to design derivatives with improved potency. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model derived from known active quinoline derivatives can be used to virtually screen large databases for new compounds with similar features.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com Early assessment of these properties for 4-(benzyloxy)-8-methoxy-2-methylquinoline can help identify potential liabilities and guide structural modifications to improve its drug-like characteristics.

The integration of these computational approaches can significantly de-risk and accelerate the drug discovery process for novel quinoline derivatives.

Exploration of Novel Biological Targets for Quinoline Derivatives

Quinoline derivatives are known to interact with a wide range of biological targets, leading to their diverse pharmacological effects. orientjchem.orgrsc.org The structural features of 4-(benzyloxy)-8-methoxy-2-methylquinoline, including the benzyloxy group which can engage in π-stacking interactions and the methoxy (B1213986) and methyl groups which can influence solubility and metabolism, make it an interesting candidate for exploring novel biological targets.

Recent research has expanded the landscape of biological targets for quinoline derivatives beyond traditional ones. Some of the promising areas of exploration include:

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β) have been successfully targeted by quinazoline and quinoline scaffolds. nih.gov

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. semanticscholar.org

Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair. Several quinoline derivatives have been identified as potent inhibitors of topoisomerase I and II, making them valuable anticancer agents. researchgate.net

Antibacterial and Antimalarial Targets: With the rise of drug resistance, there is a pressing need for new antimicrobial and antimalarial agents. Quinolines have a long history in this area, and novel derivatives are being explored for their ability to inhibit essential bacterial and parasitic enzymes. researchgate.netnih.gov

Neurodegenerative Disease Targets: Some quinoline derivatives have shown potential in targeting pathways relevant to neurodegenerative diseases like Alzheimer's disease. nih.gov

The exploration of these and other novel biological targets for 4-(benzyloxy)-8-methoxy-2-methylquinoline and its analogs could lead to the discovery of new therapeutic agents for a variety of diseases.

Strategic Development of Multi-Target Ligands

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The development of multi-target ligands, which are single molecules designed to interact with multiple biological targets, has emerged as a promising strategy to improve therapeutic efficacy and overcome drug resistance. mdpi.comnih.gov The quinoline scaffold is well-suited for the design of such multi-target agents. nih.gov

Several strategies can be employed for the development of multi-target quinoline-based ligands:

Molecular Hybridization: This approach involves combining two or more pharmacophores from different bioactive molecules into a single chemical entity. semanticscholar.org For example, quinoline-chalcone hybrids have been developed as multi-target anticancer agents that can inhibit both tubulin polymerization and various kinases. semanticscholar.org Similarly, linking the 4-(benzyloxy)-8-methoxy-2-methylquinoline scaffold with other known pharmacophores could generate novel multi-target ligands.

Privileged Scaffold Decoration: The quinoline ring can be considered a "privileged scaffold" due to its ability to bind to multiple biological targets. nih.gov By strategically modifying the substituents at various positions of the quinoline ring, it is possible to fine-tune the selectivity and activity profile of the molecule to engage with multiple targets.

Fragment-Based Drug Design: This technique involves identifying small molecular fragments that bind to different sites on one or more target proteins and then linking them together to create a more potent multi-target ligand.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Benzyloxy)-8-methoxy-2-methylquinoline?

- Methodology :

- Classical Protocols : Use the Friedländer reaction with substituted anilines and ketones under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline core .

- Regioselective Functionalization : Introduce the benzyloxy group via nucleophilic substitution (e.g., benzyl bromide with K₂CO₃ in DMF at 80°C) and methoxy via alkylation (e.g., methyl iodide under basic conditions) .

- Transition Metal Catalysis : Pd-mediated cross-coupling for late-stage modifications, ensuring minimal side reactions .

Q. How should researchers characterize this compound spectroscopically?

- Analytical Workflow :

- NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; methoxy at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₉H₁₇NO₃, expected [M+H]⁺ at 308.1281) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., compare bond angles with analogous structures like 4-Bromo-8-methoxyquinoline) .

Q. What safety protocols are critical during experimental handling?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing benzyloxy and methoxy groups be mitigated?

- Strategies :

- Protecting Groups : Temporarily block reactive sites (e.g., use tert-butyldimethylsilyl for hydroxyl groups) before functionalization .

- Kinetic Control : Optimize reaction temperature (e.g., -20°C for nitration, 80°C for alkylation) to favor desired substitution .

- Computational Modeling : Predict electronic effects of substituents using DFT calculations to guide synthetic routes .

Q. What experimental designs evaluate the compound’s biological activity?

- Approaches :

- Receptor Binding Assays : Test affinity for CB2 receptors using radiolabeled ligands (e.g., [³H]CP-55,940) in competitive binding studies .

- In Vitro Neuroprotection Models : Assess anti-Alzheimer’s potential via Aβ42 aggregation inhibition assays .

- Metabolic Stability : Use liver microsomes to measure half-life and cytochrome P450 interactions .

Q. How to resolve contradictions in spectral data across studies?

- Validation Techniques :

- Multi-Technique Cross-Checking : Compare NMR, IR, and X-ray data to confirm structural assignments .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Collaborative Databases : Submit data to PubChem or crystallographic repositories for peer validation .

Q. What experiments assess the compound’s stability under varying conditions?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.